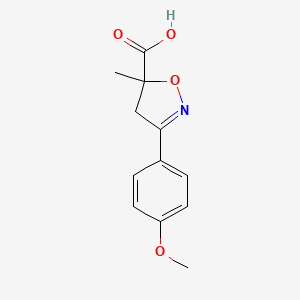
3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of isoxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “4-Methoxyphenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (-OCH3) group attached. The “5-methyl” indicates a methyl group (-CH3) attached to the fifth carbon of the isoxazole ring .
Molecular Structure Analysis
The molecular structure would likely consist of an isoxazole ring connected to a phenyl ring via a propionic acid chain. The phenyl ring would have a methoxy group attached, and the isoxazole ring would have a methyl group attached .Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions, including cycloaddition, nucleophilic substitution, and electrophilic addition . The presence of the methoxy group might influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, carboxylic acids like propionic acid are generally polar and can form hydrogen bonds, which would influence the compound’s solubility and boiling point .科学的研究の応用
Synthesis and Structural Analysis
Regiospecific Synthesis : Kumarasinghe et al. (2009) explored the synthesis of closely related compounds, demonstrating regiospecific synthesis techniques that could be applicable to the synthesis of 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid. They emphasized the complexity of identifying regioisomers, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Isoxazole-4-carboxylic Acid Derivatives Synthesis : Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives, using a domino isomerization approach. This research could guide the synthesis of derivatives of 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Potential Applications in Materials Science
- Nonlinear Optical Properties : A study by Tamer et al. (2015) on a compound structurally similar to 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid revealed insights into its nonlinear optical activity. The small energy gap between frontier molecular orbitals was identified as a key factor for this activity (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Bioactive Compound Synthesis
Anticancer Activity : Liu et al. (2008) synthesized novel compounds with a core structure resembling that of 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid and evaluated them for anticancer activity. They found significant efficacy against certain cancer cells, suggesting potential applications in cancer research (Liu, Song, Bhadury, Zhu, Cui, Hou, & Xu, 2008).
Biological Activity Enhancement : Denton et al. (2021) explored the biological activity of related isoxazoline compounds, finding an increase in the growth of E. coli organisms. This study suggests that modifications of the core structure of 3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid could enhance its biological activity, potentially impacting areas like stem cell research (Denton, Urquilla, Merrer, & Sumner, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(11(14)15)7-10(13-17-12)8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOJUIXBGNUDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2793267.png)
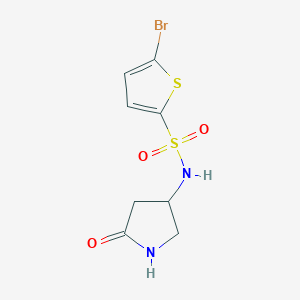
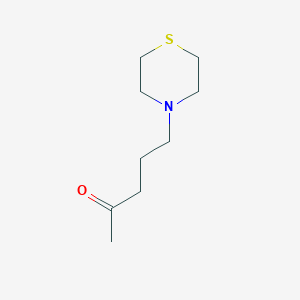
![3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2793270.png)
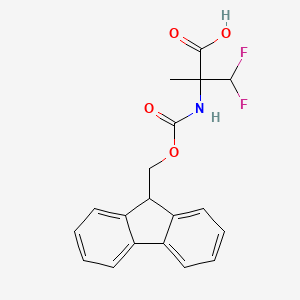
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine](/img/structure/B2793272.png)
![4-(cyclohex-3-en-1-yl)-2-(ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2793273.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2793278.png)
![8-(Bromomethyl)dispiro[3.1.36.14]decane](/img/structure/B2793279.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2793281.png)
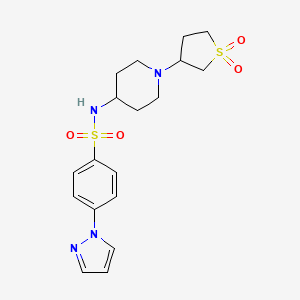
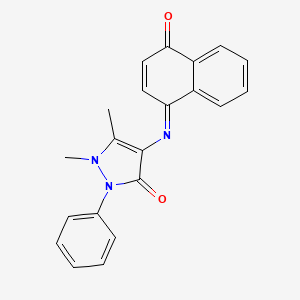
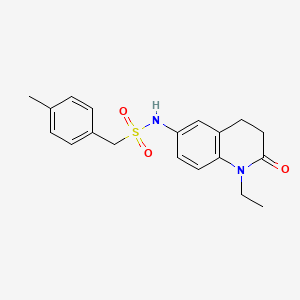
![N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2793288.png)